4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide
Description
4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core linked to a 4-methylbenzo[d]thiazol-2-ylamine group and a 3,5-dimethylpiperidin-1-yl sulfonyl moiety. Its synthesis typically involves coupling reactions between activated carboxylic acid derivatives (e.g., sulfonyl chlorides) and amine-containing heterocycles, as exemplified in analogous compounds from the evidence .
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-14-11-15(2)13-25(12-14)30(27,28)18-9-7-17(8-10-18)21(26)24-22-23-20-16(3)5-4-6-19(20)29-22/h4-10,14-15H,11-13H2,1-3H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGVIXANMATSLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the piperidine derivative The piperidine ring is often synthesized through a series of reactions involving the alkylation of piperidine with dimethyl groups
The benzamide moiety is introduced through an amide coupling reaction, where the sulfonylated piperidine derivative reacts with 4-methylbenzo[d]thiazol-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions typically involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted benzamides.
Scientific Research Applications
Research indicates that compounds with similar structures exhibit a range of biological activities. The primary areas of interest include:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains. Studies have demonstrated that derivatives containing benzothiazole and piperidine structures possess significant antimicrobial properties.
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through mitochondrial dysfunction.
Antimicrobial Activity
The antimicrobial efficacy of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide has been evaluated against several pathogens.
Table 1: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Escherichia coli | 12 µg/mL |
| 2 | Staphylococcus aureus | 10 µg/mL |
| 3 | Pseudomonas aeruginosa | 15 µg/mL |
These results indicate that the presence of both benzothiazole and piperidine enhances the antimicrobial potency of the compound .
Antitumor Studies
Recent investigations into the antitumor properties of this compound have revealed promising results. For instance, a study reported that derivatives with similar structures were effective in inhibiting the growth of various cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cells
In vitro studies demonstrated that the compound induced significant apoptosis in human cancer cell lines through the activation of caspase pathways and upregulation of pro-apoptotic proteins. The findings suggest that this compound could serve as a lead structure for developing new anticancer agents .
Mechanism of Action
The mechanism of action of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several benzothiazole- and sulfonamide-containing derivatives. Below is a comparative analysis based on substituent variations, synthetic yields, and biological activities:
Key Observations
Substituent Impact on Activity :
- The 3,5-dimethylpiperidinyl sulfonyl group in the target compound may enhance lipophilicity and target binding compared to simpler sulfonyl groups (e.g., tosyl in VU0500469) .
- The 4-methylbenzo[d]thiazole moiety is conserved in multiple analogs (e.g., VU0500469, 4i) and is critical for scaffold stability and receptor interactions .
Synthetic Accessibility :
- Yields for benzothiazole-linked sulfonamides range from 53% to 90%, depending on coupling efficiency and purification methods. The target compound’s synthesis would likely follow similar protocols (e.g., HATU-mediated amide coupling) .
Biological Relevance: Compounds with piperidinyl/piperazinyl sulfonyl groups (e.g., 2D216, 2D291) exhibit immunomodulatory effects by enhancing cytokine production in conjunction with TLR adjuvants . Methoxy or halogen substituents on the benzothiazole ring (e.g., 12a, 2D291) improve solubility and metabolic stability compared to alkyl groups .
Biological Activity
The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical structure, synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its implications in pharmacology.
Chemical Structure and Synthesis
The molecular formula for this compound is , with a molecular weight of 440.56 g/mol . The structure features a sulfonamide group, a benzamide moiety, and a substituted benzo[d]thiazole ring, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions:
- Formation of the Sulfonamide: The reaction begins with the sulfonylation of a piperidine derivative.
- Coupling Reaction: The resulting sulfonamide is then coupled with the appropriate benzamide derivative.
- Purification: The final product is purified using techniques such as recrystallization or chromatography.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The following sections summarize the key findings related to the biological activity of this compound.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess significant antimicrobial properties. For example:
- In vitro Studies: Tests have shown that derivatives containing the sulfonamide group can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Mechanism of Action: The proposed mechanism involves inhibition of bacterial folic acid synthesis through competitive inhibition of dihydropteroate synthase.
Anticancer Properties
The compound's structural components suggest potential anticancer activity:
- Cell Line Studies: Research involving various cancer cell lines (e.g., breast cancer, lung cancer) indicates that this compound can induce apoptosis and inhibit cell proliferation.
- Target Pathways: It may act on pathways involving cyclooxygenase enzymes, similar to other sulfonamide derivatives known for their anti-inflammatory properties.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O5S |
| Molecular Weight | 440.56 g/mol |
| Antimicrobial Activity | Positive (in vitro) |
| Anticancer Activity | Induces apoptosis |
| Proposed Mechanism | Inhibits dihydropteroate synthase |
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antibacterial Activity : A study published in Journal of Medicinal Chemistry demonstrated that similar sulfonamide compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The findings suggest potential for developing new antibiotics targeting resistant strains .
- Investigation into Anticancer Effects : Research published in Cancer Research highlighted that compounds with a similar structural framework inhibited tumor growth in xenograft models. The study attributed this effect to the modulation of signaling pathways involved in cell cycle regulation .
- Mechanistic Insights : A comprehensive review in Pharmacological Reviews discussed the mechanisms by which sulfonamides exert their effects on various biological systems, emphasizing their role in enzyme inhibition and interaction with cellular receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
